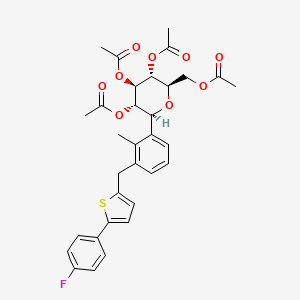

Canagliflozin Tetra-acetyloxy

Description

Canagliflozin Tetra-acetyloxy (CAS 915095-99-7; molecular formula C₃₁H₃₅ClO₁₁) is an acetylated derivative of the sodium-glucose cotransporter 2 (SGLT2) inhibitor canagliflozin . The parent compound, canagliflozin, is a well-characterized SGLT2 inhibitor approved for managing type 2 diabetes mellitus (T2DM). It lowers blood glucose by inhibiting renal glucose reabsorption and exhibits pleiotropic effects on cardiovascular (CV) health, weight management, and renal function . This article focuses on comparisons between canagliflozin (as the active form) and other SGLT2 inhibitors, leveraging robust clinical and preclinical evidence.

Properties

Molecular Formula |

C32H33FO9S |

|---|---|

Molecular Weight |

612.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-2-methylphenyl]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C32H33FO9S/c1-17-23(15-25-13-14-28(43-25)22-9-11-24(33)12-10-22)7-6-8-26(17)29-31(40-20(4)36)32(41-21(5)37)30(39-19(3)35)27(42-29)16-38-18(2)34/h6-14,27,29-32H,15-16H2,1-5H3/t27-,29+,30-,31+,32+/m1/s1 |

InChI Key |

ZOJPIIVLIHTVCP-IFUGWHCZSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |

Canonical SMILES |

CC1=C(C=CC=C1C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Canagliflozin Tetra-acetyloxy involves multiple steps, starting with the preparation of the core canagliflozin structure. The process typically includes:

Formation of the core structure: This involves the reaction of a thiophene derivative with a fluorophenyl compound under specific conditions to form the core canagliflozin structure.

Industrial Production Methods

Industrial production of Canagliflozin Tetra-acetyloxy follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Canagliflozin Tetra-acetyloxy undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Canagliflozin Tetra-acetyloxy .

Scientific Research Applications

Canagliflozin Tetra-acetyloxy has a wide range of scientific research applications:

Mechanism of Action

Canagliflozin Tetra-acetyloxy exerts its effects by inhibiting the SGLT2 co-transporter in the proximal tubules of the kidney. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets include the SGLT2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function .

Comparison with Similar Compounds

Table 1: Relative Selectivity of SGLT2 Inhibitors Across SGLT Transporters

| Compound | SGLT1 | SGLT2 | SGLT3 | SGLT4 | SGLT5 | SGLT6 |

|---|---|---|---|---|---|---|

| Canagliflozin | Strongest | High | Moderate | Moderate | Moderate | Strongest |

| Empagliflozin | Weak | High | Weak | Moderate | Strongest | Weak |

| Dapagliflozin | Weak | High | Weak | Weakest | Weak | Weak |

| Ipragliflozin | Weak | High | Strongest | Moderate | Strongest | Moderate |

| Tofogliflozin | Weak | High | Strongest | Moderate | Moderate | Moderate |

Clinical Efficacy and Cardiovascular Outcomes

Canagliflozin demonstrates comparable glycemic efficacy to other SGLT2 inhibitors but exhibits distinct CV benefits (Table 2):

- MACE Reduction: Canagliflozin significantly reduces major adverse CV events (MACE), while empagliflozin is notable for reducing CV death risk .

- Heart Failure Hospitalization (HHF) : All SGLT2 inhibitors, including canagliflozin, dapagliflozin, and ertugliflozin, reduce HHF risk .

- Blood Pressure (BP) Effects : Empagliflozin reduces systolic BP by ~4 mmHg, contributing to its CV benefits, though canagliflozin’s BP-lowering effects are less documented .

Table 2: Cardiovascular Outcomes of SGLT2 Inhibitors in Clinical Trials

| Compound | CV Death Risk Reduction | MACE Risk Reduction | HHF Risk Reduction |

|---|---|---|---|

| Canagliflozin | Not significant | 14–20% | 30–35% |

| Empagliflozin | 38% | 10–14% | 30–35% |

| Dapagliflozin | Not significant | Not significant | 27–30% |

Metabolic and Weight-Related Effects

Canagliflozin’s dual glucose-lowering mechanisms depend on patient weight changes ():

- Weight Loss Cohort : Reduces insulin resistance and improves metabolic parameters (e.g., uric acid [UA], triglycerides [TG]).

- Non-Weight Loss Cohort: Lowers free fatty acids (FFA), enhancing β-cell function. Compared to exenatide, sitagliptin, and pioglitazone, canagliflozin shows superior improvements in weight-related quality of life (IWQoL-Lite scores) .

Table 3: Impact on Metabolic Parameters and Quality of Life

| Parameter | Canagliflozin | Comparator Agents (e.g., Sitagliptin) |

|---|---|---|

| Glycemic Efficacy | Equivalent across weight subgroups | Equivalent |

| IWQoL-Lite Score Improvement | +12.5 points | +5.2–8.1 points |

| TG/UA Reduction | Significant in weight-loss cohort | Moderate |

Anti-Inflammatory and Renal Protective Effects

Canagliflozin’s pleiotropic effects include anti-inflammatory and renal benefits (Table 4):

- Anti-Inflammatory Action : Suppresses IL-1β, IL-6, and MCP-1 via AMPK activation, reducing NLRP3 inflammasome activity .

- Renal Protection : Lowers glomerular hyperfiltration and oxidative stress. Combined with puerarin, it further reduces renal fibrosis and lipid accumulation .

Empagliflozin shares similar anti-inflammatory effects but lacks documented synergy with herbal agents like puerarin.

Table 4: Anti-Inflammatory and Renal Effects

| Effect | Canagliflozin | Empagliflozin |

|---|---|---|

| IL-1β/IL-6 Reduction | 30–50% (plasma/liver) | 20–40% (obese mice) |

| AMPK Activation | Yes (endothelial cells, macrophages) | Yes (adipose tissue) |

| Renal Fibrosis Reduction | 40–50% (with puerarin) | 25–30% |

Patient-Reported Outcomes

Canagliflozin outperforms exenatide, sitagliptin, and pioglitazone in improving health-related quality of life, particularly in weight impact domains (Bayesian indirect comparison: 78% probability of superiority) .

Q & A

Q. Tables for Quick Reference

| Clinical Data Analysis | Statistical Tools | References |

|---|---|---|

| Fracture Risk Heterogeneity | Mixed-effects models, Bayesian analysis | |

| Real-World Evidence Validation | HRs from claims databases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.